Cas no 99299-08-8 (4-Isoxazolemethanol,3-methyl-5-(1-methylethyl)-)
99299-08-8 structure
Product Name:4-Isoxazolemethanol,3-methyl-5-(1-methylethyl)-
CAS-nummer:99299-08-8
MF:C8H13NO2
MW:155.194322347641
CID:802371
PubChem ID:13545118
Update Time:2025-05-23
4-Isoxazolemethanol,3-methyl-5-(1-methylethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Isoxazolemethanol,3-methyl-5-(1-methylethyl)-
- 4-Isoxazolemethanol,3-methyl-5-(1-methylethyl)-(9CI)
- (5-Isopropyl-3-methylisoxazol-4-yl)methanol
- 99299-08-8
- [3-methyl-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol
- EN300-713923
-
- Inchi: 1S/C8H13NO2/c1-5(2)8-7(4-10)6(3)9-11-8/h5,10H,4H2,1-3H3
- InChI-sleutel: QFXZUUWTJWIVFE-UHFFFAOYSA-N
- LACHT: O1C(=C(CO)C(C)=N1)C(C)C
Berekende eigenschappen
- Exacte massa: 155.094628657g/mol
- Monoisotopische massa: 155.094628657g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 127
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1
- Topologisch pooloppervlak: 46.3Ų
4-Isoxazolemethanol,3-methyl-5-(1-methylethyl)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-713923-1.0g |
[3-methyl-5-(propan-2-yl)-1,2-oxazol-4-yl]methanol |
99299-08-8 | 1g |
$0.0 | 2023-06-07 |
4-Isoxazolemethanol,3-methyl-5-(1-methylethyl)- Gerelateerde literatuur
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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